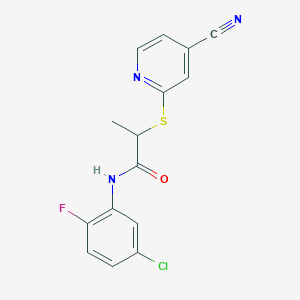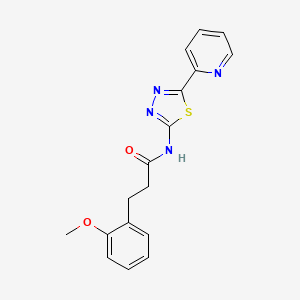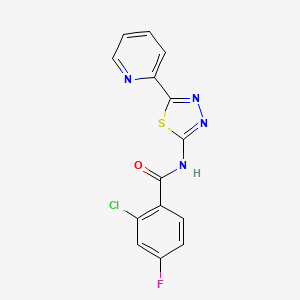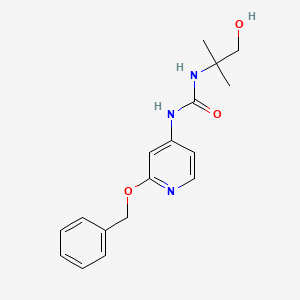![molecular formula C12H21N5O2 B6721602 1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6721602.png)
1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a methyl group, and a hydroxybutan-2-yl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Hydroxybutan-2-yl Group: The hydroxybutan-2-yl group is attached through a series of reactions involving the protection and deprotection of functional groups, followed by coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Tertiary Butyl Esters: These compounds are used in synthetic organic chemistry and have similar reactivity patterns.
Uniqueness
1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-5-9(7-18)14-12(19)16-11-13-8(2)6-10(15-11)17(3)4/h6,9,18H,5,7H2,1-4H3,(H2,13,14,15,16,19)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZPZNHAZDEIOQ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=NC(=CC(=N1)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)NC1=NC(=CC(=N1)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B6721520.png)
![4-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6721523.png)


![2-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide](/img/structure/B6721540.png)

![N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide](/img/structure/B6721545.png)
![4-(hydroxymethyl)-N-[3-[(5-methylpyridin-2-yl)amino]propyl]piperidine-1-carboxamide](/img/structure/B6721549.png)
![4-[[2-(3-Bromo-2,6-difluorophenyl)acetyl]amino]butanamide](/img/structure/B6721550.png)
![N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B6721567.png)
![1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone](/img/structure/B6721570.png)

![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6721593.png)
![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-ylmethyl)urea](/img/structure/B6721606.png)
